(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid is a compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is significant in the field of peptide synthesis due to its stability and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as crystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group.
Coupling Reactions: The free amino group can then participate in peptide bond formation with carboxylic acids or activated esters.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling Reactions: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used in the presence of bases like N-methylmorpholine (NMM).
Major Products Formed
The major products formed from these reactions include peptides and other amino acid derivatives, depending on the specific reactants used in the coupling reactions .
Scientific Research Applications
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid, it is a key building block in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Researchers use it to study protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, facilitating the assembly of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
- ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid
- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid
Uniqueness
What sets ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid apart is the presence of the trifluoromethyl group, which can impart unique properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of peptide-based drugs .
Properties
Molecular Formula |
C20H18F3NO4 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoropentanoic acid |
InChI |
InChI=1S/C20H18F3NO4/c21-20(22,23)10-9-17(18(25)26)24-19(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,27)(H,25,26)/t17-/m1/s1 |
InChI Key |
KMHCZJHUIDEERF-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(F)(F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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